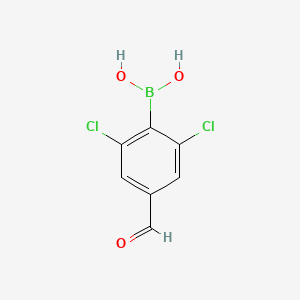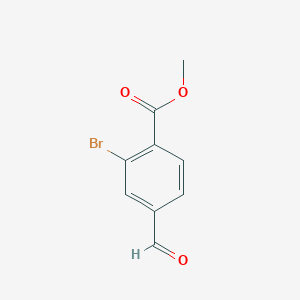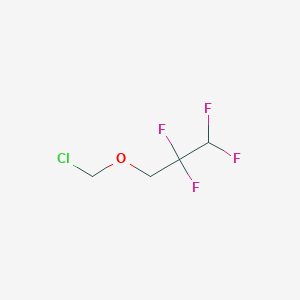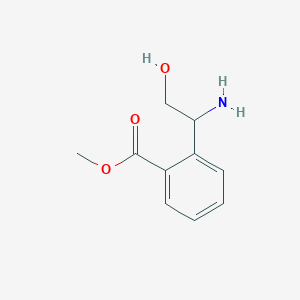
2,6-Dichloro-4-formylphenylboronic acid
Übersicht
Beschreibung
2,6-Dichloro-4-formylphenylboronic acid is a chemical compound with the molecular formula C7H5BCl2O3 and a molecular weight of 218.83 . It is a solid substance that is stored at temperatures between 2-8°C . The compound is generally used in laboratory settings .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BCl2O3/c9-5-1-4 (3-11)2-6 (10)7 (5)8 (12)13/h1-3,12-13H . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Bioorthogonal Coupling Reactions : A study by Ozlem Dilek et al. (2015) demonstrated that combining 2-formylphenylboronic acid with other reagents in neutral aqueous solutions quickly forms stable products. These reactions are orthogonal to protein functional groups, making them useful for protein conjugation under physiologically compatible conditions.
Structural and Conformational Studies : A comparative study of 3-formylphenylboronic acid and 4-formylphenylboronic acid by E. Tanış et al. (2020) used various spectroscopic methods and theoretical calculations. This research provided insights into the molecular structure, vibrational properties, and electronic features of these compounds.
Synthesis and Reactivity : Research by Agnieszka Adamczyk-Woźniak et al. (2015) focused on the synthesis and characterization of 2,6-Diformylphenylboronic acid. They explored its crystal structures, solution behavior, and reactivity, finding that it forms various types of substituted benzoxaboroles with secondary mono- and diamines.
Antifungal Activity : A study by Krzysztof M Borys et al. (2019) found that 2-formylphenylboronic acid and its analogues exhibit antifungal activity against strains like Aspergillus and Candida. The tautomeric equilibrium and the position of substituents were significant in this activity.
Adsorption Mechanism Studies : Research on the adsorption mechanism of phenylboronic acids was conducted by N. Piergies et al. (2013). They found that the type and position of substituents in the phenyl ring significantly influence the geometry of isomers on nanoparticle surfaces.
Tautomeric Equilibria : A study by S. Luliński et al. (2007) revealed that functionalized 2-formylphenylboronic acids undergo a unique tautomeric rearrangement in solution, forming specific oxaboroles. They used X-ray analyses and NMR spectroscopy to study these structures.
Antimicrobial Activity : The antimicrobial activity of 2-formylphenylboronic acids was investigated by Agnieszka Adamczyk-Woźniak et al. (2020). They found that these compounds show moderate action against Candida albicans and higher activity against bacteria like Escherichia coli.
Synthesis of Benzoxaboroles : Research by Agnieszka Adamczyk-Woźniak et al. (2010) showed the diverse reactivity of 2-formylphenylboronic acid with secondary amines, leading to the synthesis of various benzoxaboroles.
Crystal Structures and Polymorphism : A study by Aina Semjonova and A. Be̅rziņš (2022) focused on 2,6-Dimethoxyphenylboronic acid as a model substance to investigate polymorphic control in phenylboronic acids. They observed different crystallization outcomes under various conditions.
Formyl-Terminated Complexes Synthesis : Research by G. E. Zelinskii et al. (2016) included the synthesis of formyl-terminated complexes. They explored their reactivity and potential for further transformations in organic synthesis.
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Relevant Papers There are several relevant papers related to 2,6-Dichloro-4-formylphenylboronic acid . These papers cover various aspects of the compound, including its synthesis, properties, and applications. For more detailed information, it is recommended to refer to these papers directly.
Wirkmechanismus
Target of Action
The primary target of 2,6-Dichloro-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and stability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . The SM cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Biochemische Analyse
Biochemical Properties
2,6-Dichloro-4-formylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate the transmetalation process . The nature of these interactions involves the formation of a boron-palladium complex, which is essential for the catalytic cycle of the Suzuki–Miyaura reaction .
Cellular Effects
The effects of this compound on cellular processes are not extensively documentedThis compound may affect these processes by interacting with cellular enzymes and proteins, potentially leading to changes in cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the context of the Suzuki–Miyaura coupling reaction, it forms a complex with palladium catalysts, facilitating the transmetalation process. This interaction is crucial for the formation of carbon–carbon bonds, which is the primary function of this compound in biochemical reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations. This compound is stable at room temperature and can be stored at temperatures between 2-8°C . Long-term effects on cellular function have not been extensively studied, but the stability of the compound suggests that it can be used in various experimental setups without significant degradation .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in the Suzuki–Miyaura coupling reaction. This compound interacts with palladium catalysts and other cofactors to facilitate the transmetalation process, which is essential for carbon–carbon bond formation . The effects on metabolic flux or metabolite levels have not been extensively studied.
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Boronic acids can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for determining its activity and function within cells.
Eigenschaften
IUPAC Name |
(2,6-dichloro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIZYKDHZYFDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246339 | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-98-5 | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)
![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)









![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)